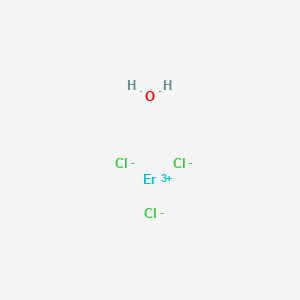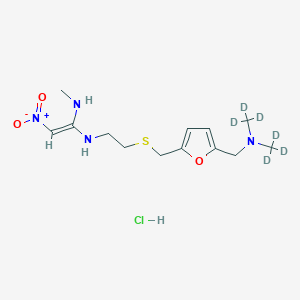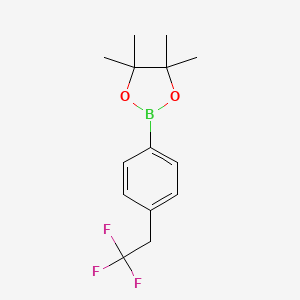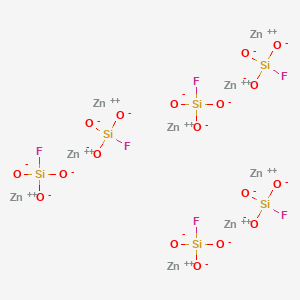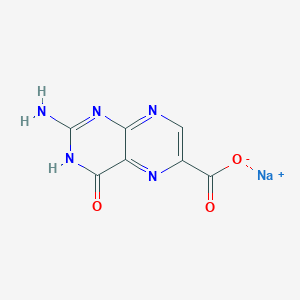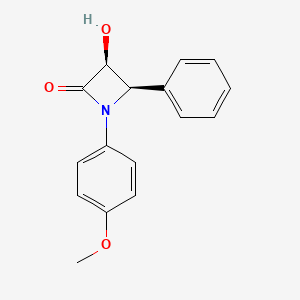
Doxycycline-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Doxycycline-13CD3 is a stable isotope labelled mass spectrometry analytical standard . It is a variant of Doxycycline, a broad-spectrum antibiotic of the tetracycline class used in the treatment of infections caused by bacteria and certain parasites . It is also used to treat bacterial pneumonia, acne, chlamydia infections, Lyme disease, cholera, typhus, and syphilis .
Synthesis Analysis
The synthesis of Doxycycline-13CD3 involves a two-step process. First, Doxycycline is N-demethylated using a non-classical Polonovsky reaction. Then, it is re-methylated using stable isotope labeled methyl-[^13CD3] iodide . The N-demethylation of Doxycycline is efficiently mediated by an iron-catalyzed Polonovsky reaction .Molecular Structure Analysis
The molecular formula of Doxycycline-13CD3 is C21^13CH21D3N2O8 . The chemical name is (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-Pentahydroxy-6-methyl-4-(methyl (methyl-13C-d3)amino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Doxycycline-13CD3 include the N-demethylation of Doxycycline and the re-methylation using stable isotope labeled methyl-[^13CD3] iodide . The N-demethylation is achieved through an iron-mediated Polonovsky reaction .Mechanism of Action
Future Directions
Doxycycline, including its variants like Doxycycline-13CD3, is being researched for various applications. For instance, there is ongoing research on the use of Doxycycline for STI prevention . Additionally, Doxycycline is being studied for its potential in therapeutic targeting of the DNA damage response in cancer cells .
properties
CAS RN |
1902958-13-7 |
|---|---|
Product Name |
Doxycycline-13CD3 |
Molecular Formula |
C₂₁¹³CH₂₁D₃N₂O₈ |
Molecular Weight |
448.45 |
synonyms |
(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



